(2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10-14(11(2)20-16-10)9-19-13-6-3-12(4-7-13)5-8-15(17)18/h3-8H,9H2,1-2H3,(H,17,18)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZPGKUDULVQNI-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651692 | |
| Record name | (2E)-3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050884-51-9 | |
| Record name | (2E)-3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid , also known as a derivative of a chalcone, exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C15H15NO4
- Molecular Weight : 273.284 g/mol
- CAS Number : 1050884-51-9
Biological Activity Overview
Research indicates that this compound possesses various biological activities, primarily due to its structural characteristics that allow interaction with multiple biological targets.
1. Anticancer Properties
Studies have shown that derivatives of chalcones, including this compound, exhibit anticancer activity . They are known to induce apoptosis in cancer cells through the modulation of various signaling pathways:
- Mechanism : Inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Case Study : A study demonstrated that similar oxazole-containing chalcones inhibited the growth of human cancer cell lines with low nanomolar potency .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes.
- Research Findings : In vivo studies showed a reduction in inflammation markers in models of arthritis when treated with similar compounds .
3. Antimicrobial Activity
The antimicrobial potential of this compound has been investigated:
- Activity Against Pathogens : Exhibits activity against various bacterial strains and fungi.
- Research Evidence : Chalcones have been noted for their broad-spectrum antimicrobial properties, suggesting potential for development as antimicrobial agents .
The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of IMPDH : Analogues have shown to inhibit Inosine Monophosphate Dehydrogenase (IMPDH), an enzyme crucial in purine metabolism, leading to reduced immune response in animal models .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural homology with several analogs, primarily differing in substituents on the phenyl ring, the isoxazole moiety, or the propenoic acid group. Key analogs include:
Key Observations :
- Ester vs. ~2.1 for the acid) and likely enhancing membrane permeability .
- Functional Group and Stereochemistry: The Z-cyanoamide analog (CAS 1099323-49-5) introduces a strong electron-withdrawing cyano group and a cyclopropylamide, which may alter hydrogen-bonding interactions and conformational stability compared to the E-carboxylic acid .
Physicochemical Properties
Notes:
- The carboxylic acid group in the target compound enhances aqueous solubility compared to its ester and amide analogs, critical for bioavailability in polar biological environments.
Preparation Methods
General Synthetic Strategy
The synthesis generally involves three main stages:
- Preparation of the heterocyclic precursor : Synthesis of 3,5-dimethyl-1,2-oxazole derivatives.
- Formation of the phenyl ether linkage : Coupling the heterocyclic moiety with a phenolic precursor.
- Introduction of the acrylic acid group : Functionalization at the appropriate position of the aromatic ring to form the conjugated acrylic acid moiety with (E)-stereochemistry.
Synthesis of the Heterocyclic Component
The heterocyclic 3,5-dimethyl-1,2-oxazole is typically synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or β-keto esters with nitrile derivatives under acidic or basic conditions.
- Step 1: Condensation of 3,5-dimethyl-2-nitroacrolein with hydroxylamine derivatives to form the oxime intermediate.
- Step 2: Cyclization of the oxime with dehydrating agents (e.g., phosphorus oxychloride or polyphosphoric acid) to yield 3,5-dimethyl-1,2-oxazole.
This approach is supported by literature where heterocyclic rings are synthesized via cyclodehydration of suitable precursors under controlled conditions.
Formation of the Phenyl Ether
The phenyl ether linkage is often formed via nucleophilic aromatic substitution or Ullmann-type ether coupling reactions:
- Ullmann Ether Synthesis: Using phenols and halogenated aromatic compounds in the presence of copper catalysts and suitable bases (e.g., cesium carbonate) under reflux conditions in polar aprotic solvents such as DMSO or N-methyl-2-pyrrolidone (NMP).
| Parameter | Typical Value |
|---|---|
| Catalyst | Copper(I) iodide or copper(I) bromide |
| Base | Cesium carbonate or potassium carbonate |
| Solvent | DMSO, NMP |
| Temperature | 80–120°C |
| Duration | 12–48 hours |
This method efficiently couples the heterocyclic moiety with phenolic precursors bearing the appropriate substituents.
Final Purification and Characterization
The crude product is purified via column chromatography, typically on silica gel with suitable eluents (e.g., DCM/methanol mixtures). The purity and structure are confirmed through NMR spectroscopy, IR, and mass spectrometry.
Data Table Summarizing the Preparation Methods
Notes on Research Findings
- The synthesis of heterocyclic components is optimized by controlling temperature and reaction time to favor the formation of the oxazole ring.
- Copper-catalyzed Ullmann coupling provides high yields of phenyl ether linkages with minimal side reactions.
- The stereoselectivity of the olefination step is crucial for obtaining the (2E)-configuration, impacting biological activity.
Q & A
Q. How should researchers design dose-response studies to evaluate toxicological thresholds?
- Methodological Answer: Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and sub-chronic exposure (28-day repeat dose). Use histopathology and serum biomarkers (ALT, creatinine) to assess organ-specific toxicity. For in vitro endpoints, calculate NOAEL/LOAEL using Hill slope modeling of viability data (MTT assay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
